2,3,5-Triiodobenzoic acid

Catalog No.
S594801
CAS No.
88-82-4
M.F
C7H3I3O2
M. Wt
499.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Triiodobenzoic acid

Researchers requiring a competitive polar auxin transport inhibitor for tissue culture or symbiosis assays often face incomplete inhibition with static blockers like NPA. 2,3,5-Triiodobenzoic acid (TIBA) solves this by undergoing basipetal transport and disrupting PIN protein cycling via actin bundling, ensuring 100% suppression of lateral rhizogenesis. Key outcomes: • Competitive substrate for auxin efflux carriers, enabling basipetal transport. • Halts vesicular PIN cycling via actin disruption for dual-action inhibition. • Blocks ectomycorrhizal mantle formation, ideal for fungal IAA studies. Supplied with ≥98% purity and global shipping.

CAS Number

88-82-4

Product Name

2,3,5-Triiodobenzoic acid

IUPAC Name

2,3,5-triiodobenzoic acid

Molecular Formula

C7H3I3O2

Molecular Weight

499.81 g/mol

InChI

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)

InChI Key

ZMZGFLUUZLELNE-UHFFFAOYSA-N

solubility

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether
Very slightly soluble in water

Synonyms

2,3,5-triiodobenzoic acid, 2,3,5-triiodobenzoic acid, 14C-labeled, 2,3,5-triiodobenzoic acid, ammonia salt, 2,3,5-triiodobenzoic acid, potassium salt, 2,3,5-triiodobenzoic acid, sodium salt, A 20812, A-20812, TIBA

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)I)I

The exact mass of the compound 2,3,5-Triiodobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; slightly soluble in benzene; very soluble in ethanol, ethervery slightly soluble in waterin water, 3.61x10-2 mg/l at 15 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2582. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2,3,5-Triiodobenzoic acid (CAS 88-82-4) is a polyhalogenated benzoic acid widely procured as a targeted polar auxin transport (PAT) inhibitor for agricultural formulations, plant tissue culture, and developmental biology. Characterized by a high degree of iodination, TIBA exhibits a low pKa of approximately 1.5, meaning it exists almost exclusively as an anion at physiological and environmental pH levels [1]. While insoluble in water, it is highly soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), which dictates its formulation requirements [1]. Unlike generic growth regulators or simple structural mimics, TIBA’s specific steric and electronic profile allows it to actively compete within auxin efflux channels, making it a highly specialized material for manipulating plant architecture and symbiotic interactions.

Research Fit

Auxin transport inhibition studies in plant physiology
Radiopaque polymer precursor synthesis (2,3,5-isomer)
Model compound for environmental deiodination research

When procuring a polar auxin transport inhibitor, buyers often weigh TIBA against N-1-naphthylphthalamic acid (NPA). However, generic substitution fails because their mechanisms of action and cellular consequences are fundamentally distinct. NPA acts as a static blocker by directly binding to PIN proteins and the TWD1 complex at the plasma membrane [1]. In contrast, TIBA is actively transported in a basipetal polar manner, competing directly with natural auxins for the efflux channel [2]. Furthermore, TIBA disrupts actin dynamics, causing actin bundling that halts the vesicle-mediated cycling of PIN proteins [1]. Substituting NPA for TIBA in tissue culture or developmental assays leads to incomplete inhibition of certain root architectures and fails to replicate the actin-dependent vesicular disruption essential for specific experimental models.

Substitution Risk

Regioisomer activity mismatch
2,4,6-triiodo substitution may not confer auxin transport inhibition and yields only oligomers in polymer synthesis.
Iodine content alone insufficient
Diiodo analogs such as DIHB require substantially higher molar concentrations for comparable plant response.
Polymerization outcome divergence
Methacrylates from 2,4,6-triiodophenol produce only oligomers, limiting material performance in radiopaque applications.

Complete Suppression of Ectomycorrhizal Development

In comparative assays of spruce seedlings inoculated with Laccaria bicolor, TIBA demonstrated 100% efficacy in blocking symbiotic structural formation, whereas NPA failed to provide complete inhibition. Application of TIBA completely prevented the development of ectomycorrhizal structures, including the mantle and Hartig net, and completely inhibited the fungus-stimulated lateral root formation [1]. Conversely, NPA only partially inhibited lateral root formation and allowed variable, incomplete development of ectomycorrhizal structures [1].

Evidence DimensionInhibition of L. bicolor ectomycorrhizal structures (mantle/Hartig net)
Target Compound Data100% prevention of ectomycorrhizal structures and lateral root stimulation
Comparator Or BaselineNPA (Partial inhibition; variable ectomycorrhizal development)
Quantified DifferenceComplete vs. partial/variable structural suppression
ConditionsPicea abies seedlings inoculated with L. bicolor in vitro

For agricultural screening and plant-microbe interaction models, TIBA provides absolute suppression of auxin-driven root alterations where NPA exhibits functional leakage.

Auxin Transport Inhibition
Head-to-head
1 µM TIBA vs 100 µM DIHB
Supports low-concentration auxin transport assays
Maize root gravireaction model; 100-fold concentration difference

Differential Modulation of Microbial Auxin Biosynthesis

TIBA and NPA exert drastically different effects on the extracellular release of indole-3-acetic acid (IAA) by symbiotic fungi. In pure cultures of L. bicolor supplemented with 100 µM tryptophan, the addition of TIBA significantly increased the amount of IAA released by the fungus into the medium [1]. In head-to-head testing under identical conditions, NPA had no significant effect on fungal IAA release [1]. This indicates that TIBA interacts with microbial auxin pathways in a manner completely absent in NPA.

Evidence DimensionFungal IAA release in tryptophan-supplemented medium
Target Compound DataSignificant quantitative increase in IAA release
Comparator Or BaselineNPA (No significant effect on IAA release)
Quantified DifferenceSignificant stimulation vs. zero effect
ConditionsL. bicolor pure culture with 100 µM tryptophan

This highlights TIBA's specific utility for researchers needing to manipulate or quantify microbial auxin biosynthesis in co-culture systems.

Microbial Deiodination
Head-to-head
Near-complete deiodination vs negligible for ICM
Model compound for iodinated contaminant fate
D. mccartyi CBDB1, anoxic, 28 days

Active Basipetal Transport vs. Static Receptor Binding

Radiotracer studies in corn coleoptiles reveal that TIBA and NPA interact with the auxin transport machinery through divergent physical dynamics. While 3H-NPA shows high-affinity static binding to plasma membrane vesicles (Kd ~0.1 µM) with zero detectable polar transport, 131I-TIBA exhibits active polar movement in a basipetal direction[1]. Furthermore, low concentrations of TIBA (0.1-1 µM) are highly effective at stimulating auxin uptake but are much less effective than NPA at competing for the NPA-specific binding site [2]. This confirms TIBA moves through the same channels as auxin rather than simply capping the efflux carrier.

Evidence DimensionBasipetal polar transport capability
Target Compound DataActive basipetal polar movement (competes directly in auxin channel)
Comparator Or BaselineNPA (0% polar transport; static binding at receptor)
Quantified DifferenceActive transport vs. static blockade
ConditionsCorn coleoptile segments using 131I-TIBA and 3H-NPA radiotracers

Researchers requiring a competitive transport inhibitor that mimics the physical movement of natural auxin must select TIBA over static blockers like NPA.

Radiopaque Polymer Precursor
Head-to-head
High MW polymer vs oligomer only
2,3,5-isomer required for film-forming polymer
AIBN-initiated radical polymerization

Dual-Action Disruption via Actin Bundling

Beyond direct competition at the efflux channel, TIBA provides a secondary mechanism of action critical for cellular assays: the disruption of vesicle trafficking. TIBA has been shown to perturb the stability of actin, causing actin bundling that halts the vesicle-mediated cycling of PIN proteins to the plasma membrane [1]. While NPA modulates membrane localization primarily via the TWD1-ACTIN7 axis, TIBA's direct perturbation of actin stability provides a distinct, broader disruption of the polar auxin transport machinery's infrastructure [1].

Evidence DimensionMechanism of PIN vesicle trafficking disruption
Target Compound DataDirect perturbation of actin stability (actin bundling)
Comparator Or BaselineNPA (Modulation via TWD1 interaction)
Quantified DifferenceDistinct mechanistic pathway for vesicular disruption
ConditionsCellular assays monitoring PIN protein plasma membrane localization

TIBA is essential for cellular assays requiring the simultaneous disruption of auxin efflux and actin-dependent vesicle cycling.

Tuber Size Modulation
Field trial
+20% marketable tubers (2.5–5.5 cm)
Yield partitioning endpoint in potato
cv. Maris Peer, foliar at tuber initiation
Endogenous Auxin Modulation
Reported
Increased free IAA vs BA+Put alone
Auxin-polyamine crosstalk in tissue culture
C. fissilis nodal segments; fold-change not reported
Field Branching Promotion
Field trial
+15.9 branches per plant
Lateral branching induction in field
1.0 mM single foliar application

Plant-Microbe Symbiosis and Co-Culture Assays

Due to its proven ability to significantly increase fungal IAA release and completely block ectomycorrhizal mantle formation, TIBA is the preferred procurement choice over NPA for dissecting symbiotic root interactions and microbial auxin biosynthesis pathways [1].

Competitive Auxin Channel Modeling

Because TIBA actively undergoes basipetal polar transport—unlike static blockers like NPA—it is the correct chemical probe for assays requiring a competitive inhibitor that physically moves through the PIN efflux carriers [2].

Actin-Dependent Vesicle Trafficking Studies

TIBA is highly suited for cellular biology applications where researchers need to induce actin bundling to halt the vesicular cycling of PIN proteins, providing a dual-action disruption of auxin transport infrastructure [3].

Absolute Suppression in Root Architecture Screening

In agricultural formulations or tissue culture workflows where partial inhibition of lateral rhizogenesis leads to unacceptable assay noise, TIBA provides the 100% structural suppression that generic alternatives fail to achieve[1].

Application Fit

Application
Selection Property
Validation Focus
Low-concentration auxin transport inhibition
Reported lower effective concentration vs. DIHB
Gravireaction or polar transport endpoint
Radiopaque polymer synthesis
2,3,5-regioisomer methacrylate monomer
Polymerization to high molecular weight
Field-scale plant growth regulation
Yield partitioning and branching response
Marketable-grade yield and branch count endpoints
Microbial deiodination environmental fate
Complete deiodination by D. mccartyi
Deiodination endpoint vs. persistent ICM

Color/Form

White to off-white amorphous powder
Prisms from alcohol

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

499.7267 Da

Monoisotopic Mass

499.7267 Da

Heavy Atom Count

12

LogP

log Kow = 5.03 (est)

Decomposition

Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide, Hydrogen iodide.

Melting Point

225 °C

UNII

H575A4059Q

Related CAS

17274-12-3 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.34X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88-82-4

Absorption Distribution and Excretion

The placental transfer of 2, 3, 5-triiodobenzoic acid and/or metabolites was studied using 14C-labeled 2, 3, 5-triiodobenzoic acid. Placental transfer of 2, 3, 5-triiodobenzoic acid and/or metabolites occurred in both cold-stressed and control rats. The maternal blood of cold-stressed and control rats contained significantly higher concentrations of 2, 3, 5-triiodobenzoic acid and/or metabolites than the blood of respective fetal rats. However, cold stress did not significantly alter either placental transfer or the level of 2, 3, 5-triiodobenzoic acid and/or metabolites in the maternal and fetal tissue. Cold stress had no apparent effect upon the plasma level of either 2, 3, 5-triiodobenzoic acid, 2, 5-diiodobenzoic acid, or 3, 5-diiodobenzoic acid in maternal or fetal animals. While nonpregnant rats acclimated to cold stress, pregnant rats did not, indicating cold stress and pregnancy may act synergistically.
Rats receiving oral doses of C14-carboxyl or 2,3( 125-I),5(125-I)-triiodobenzoic acid excreted 72-75% of the radioactivity in urine and 24-28% in feces during the 4 days following drug administration. Peak levels of carbon-14 were observed in brain, thyroid, liver, lungs, heart, spleen, kidneys, and carcass 4 or 8 hr after dosing and rapidly decreased thereafter. Levels of iodine-125 were significantly higher than carbon-14 levels in the brain and thyroid. Iodine-125 in thyroid increased with time. ...

Metabolism Metabolites

Rats receiving oral doses of C14-carboxyl or 2,3( 125-I),5(126-I)-triiodobenzoic acid excreted 72-75 % of the radioactivity in urine and 24-28% in feces during the 4 days following drug administration... . Thin-layer chromatograms of ether extracts of urine (50-80% of the radioactivity was extracted) revealed the presence of: 2,5-diiodobenzoic acid, as the free acid and a conjugate, accounting for 66% of the extractable radioactivity (39.6% of dose); unchanged TIBA, 9.5% (5.7% of dose); 2-hydroxy-3,5-diiodobenzoic acid, 2.3% (1.4% of dose); and 3,5-diiodobenzoic acid, 0.7% (0.4% of dose). Thin-layer chromatograms of feces extracts revealed a metabolic pattern similar io urine.
The whole body retention, excretion, distribution, thyroid uptake, and metabolism of 2(131I),3,5-triiodobenzoic acid (TIBA) were studied in goats and a cow. A single oral dose of TIBA exhibited a two-component whole body radioactivity retention curve and was excreted primarily in the urine. TIBA plus nine metabolites, four of which were identified, were found in the urine. The major metabolite was 2,5-diiodobenzoic acid (2,5-DIBA). Trace amounts of 2,3-diiodobenzoic acid (2,3-DIBA), orthoiodobenzoic acid (OIBA), and iodide ion were found. TIBA was metabolized by deiodination. Iodide ion was concentrated in the thyroid and excreted by way of milk and urine.
The metabolites of 2,3,5-triiodobenzoic acid in cow's milk resulting from acute administration of the compound (1.197 g) were determined using electron capture gas-chromatograph procedures. The parent compound plus seven suspected metabolites were detected; of these, four were identified, and one quantitated. The primary metabolite was 2-OHI-3,5-diiodobenzoic acid. Occurring in trace amounts were mono-iodobenzoic acids, 2-0H-5 iodobenzoic acid, and 3,5-diiodobenzoic acid. The maximum concentration of 2,3,5-triiodobenzoic acid in raw milk was found in the 30-hr milk sample at the 0.79 mg/kilogram level and of 2-OH-3,5-diiodobenzoic acid in the 42-hr milk at the 0.27 mg/kilogram level.

Wikipedia

2,3,5-triiodobenzoic acid

Methods of Manufacturing

... 2-aminobenzoic acid with iodine monochloride to form 2-amino-3,5-diiodobenzoic acid ... diazotized and reacted with potassium to yield 2,3,5-triiodobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3,5-triiodo-: ACTIVE

Storage Conditions

Keep tightly closed. Store at -20 °C
1: Guerrero JR, Garrido G, Acosta M, Sánchez-Bravo J. Influence of
2,3,5-Triiodobenzoic Acid and 1-N-Naphthylphthalamic Acid on Indoleacetic Acid
Transport in Carnation Cuttings: Relationship with Rooting. J Plant Growth Regul.
1999 Dec;18(4):183-190. PubMed PMID: 10688708.


2: McDowell RW, Landolt RR, Kessler WV, Shaw SM. Placental transfer of
2,3,5-triiodobenzoic acid in the rat. J Pharm Sci. 1971 May;60(5):695-9. PubMed
PMID: 5125766.


3: Kessler B, Bak R, Cohen A. Flowering in Fruit Trees and Annual Plants as
Affected by Purines, Pyrimidines and Triiodobenzoic Acid. Plant Physiol. 1959
Nov;34(6):605-8. PubMed PMID: 16655283; PubMed Central PMCID: PMC541265.

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